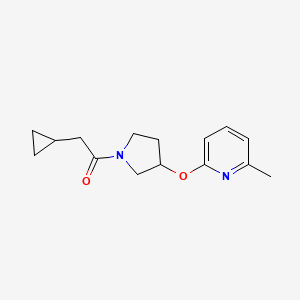
2-Cyclopropyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C15H20N2O2 and its molecular weight is 260.337. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Cyclopropyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure includes a cyclopropyl group, a pyrrolidine moiety, and a 6-methylpyridine substituent. This unique combination suggests potential interactions with various biological targets, particularly in neurological and antimicrobial applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The cyclopropyl group enhances the rigidity of the molecule, potentially increasing its binding affinity to biological targets. Studies suggest that it may modulate neurotransmitter systems, which is critical in developing therapeutics for neurological disorders.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyrrolidine derivatives, suggesting that compounds similar to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Target Organisms |
|---|---|---|
| 2-Cyclopropyl-1-(3-(6-methylpyridin-2-yloxy)pyrrolidin-1-yl)ethanone | TBD | E. coli, S. aureus |
| 2,6-dipiperidino-1,4-dibromobenzene | 0.0039 | S. aureus |
| Sodium pyrrolidide | 0.025 | E. coli |
Note: MIC values indicate the minimum inhibitory concentration required to inhibit bacterial growth.
Neuropharmacological Activity
The compound has been investigated for its potential neuropharmacological effects. Research indicates that it may influence neurotransmitter release and uptake mechanisms, particularly involving dopamine and serotonin pathways. This suggests a possible application in treating mood disorders or neurodegenerative diseases.
Case Study: Neuropharmacological Effects
A study conducted on animal models demonstrated that administration of similar compounds resulted in increased levels of serotonin in the brain, which correlated with improved mood and reduced anxiety-like behaviors.
Research Findings
Several research articles have explored the synthesis and biological evaluation of pyrrolidine derivatives. A notable study published in ACS Omega reported that derivatives with similar structural motifs exhibited promising antibacterial activity against various pathogens, with significant efficacy noted against resistant strains of bacteria .
Table 2: Summary of Research Findings
Propiedades
IUPAC Name |
2-cyclopropyl-1-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-3-2-4-14(16-11)19-13-7-8-17(10-13)15(18)9-12-5-6-12/h2-4,12-13H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKSECBDFPBEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














